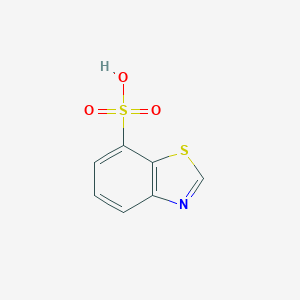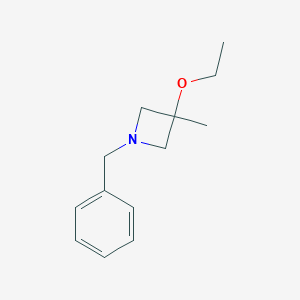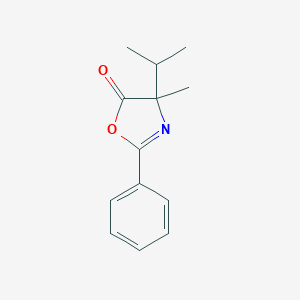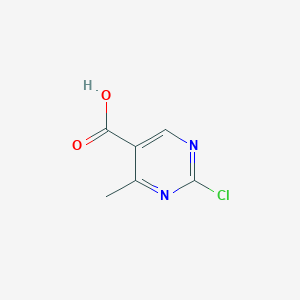
2-Chloro-4-methylpyrimidine-5-carboxylic acid
描述
2-Chloro-4-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H5ClN2O2 and a molecular weight of 172.57 g/mol . This compound is characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methylpyrimidine-5-carboxylic acid typically involves the chlorination of 4-methylpyrimidine-5-carboxylic acid. One common method includes the reaction of 4-methylpyrimidine-5-carboxylic acid with thionyl chloride (SOCl2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under reflux conditions. The reaction proceeds as follows:
4-Methylpyrimidine-5-carboxylic acid+Thionyl chloride→2-Chloro-4-methylpyrimidine-5-carboxylic acid+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
化学反应分析
Types of Reactions
2-Chloro-4-methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid, hydrochloric acid).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Esterification: Methyl or ethyl esters of this compound.
Reduction: 2-Chloro-4-methylpyrimidine-5-methanol.
科学研究应用
2-Chloro-4-methylpyrimidine-5-carboxylic acid is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: In the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-Chloro-4-methylpyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The chlorine and methyl groups on the pyrimidine ring can enhance binding affinity and specificity for certain molecular targets.
相似化合物的比较
Similar Compounds
2-Chloro-4-methylpyrimidine: Lacks the carboxylic acid group, making it less versatile in chemical reactions.
4-Methylpyrimidine-5-carboxylic acid: Lacks the chlorine atom, which affects its reactivity and binding properties.
2-Chloro-5-methylpyrimidine-4-carboxylic acid: Positional isomer with different chemical and physical properties.
Uniqueness
2-Chloro-4-methylpyrimidine-5-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group on the pyrimidine ring. This combination allows for a wide range of chemical modifications and applications in various research fields.
属性
IUPAC Name |
2-chloro-4-methylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-3-4(5(10)11)2-8-6(7)9-3/h2H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEHPQBQVDLHSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440663 | |
| Record name | 2-Chloro-4-methylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188781-10-4 | |
| Record name | 2-Chloro-4-methylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

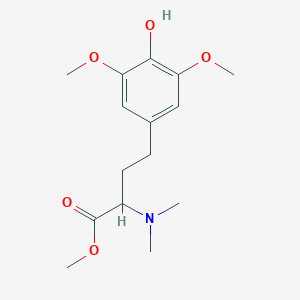
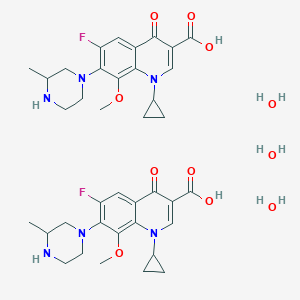
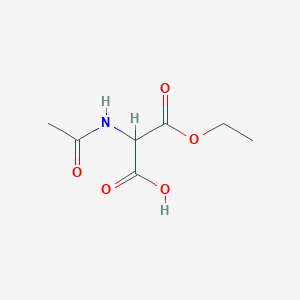
![N-[2-(Dansylamino)ethyl]maleimide](/img/structure/B62389.png)
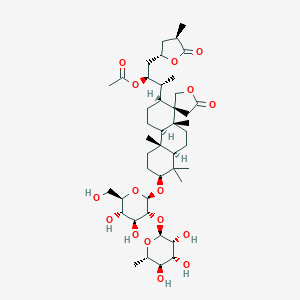
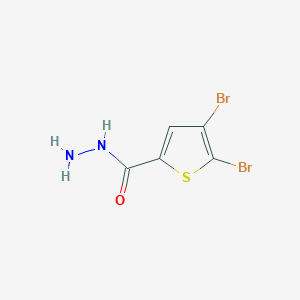
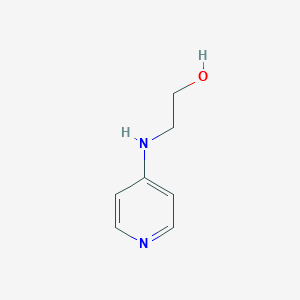
![Bicyclo[4.1.0]heptane-1-carbonyl chloride](/img/structure/B62398.png)
